molecular formula C13H13NO4 B14867858 Ethyl 2-(benzofuran-2-carboxamido)acetate

Ethyl 2-(benzofuran-2-carboxamido)acetate

Cat. No.: B14867858
M. Wt: 247.25 g/mol
InChI Key: VREPYRYFPPZKLX-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-2-carboxamido)acetate is a chemical compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of Ethyl 2-(benzofuran-2-carboxamido)acetate typically involves the reaction of benzofuran-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(benzofuran-2-carboxamido)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(benzofuran-2-carboxamido)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for its therapeutic potential in treating cancer and bacterial infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzofuran-2-carboxamido)acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .

Comparison with Similar Compounds

Ethyl 2-(benzofuran-2-carboxamido)acetate can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)acetate

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)8-14-13(16)11-7-9-5-3-4-6-10(9)18-11/h3-7H,2,8H2,1H3,(H,14,16)

InChI Key

VREPYRYFPPZKLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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